
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of thiophene derivatives followed by chlorination. The reaction conditions often require the use of strong acids and chlorinating agents under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The compound can participate in condensation reactions with other organic molecules, forming larger, more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
Aplicaciones Científicas De Investigación
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules, making them valuable in biochemical research.
Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring’s electronic properties also play a role in its interaction with biological molecules, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Thiophenesulfonyl chloride
- 5-Methylthiophene-2-sulfonyl chloride
- Thiophene-2-sulfonic acid chloride
Comparison
Compared to these similar compounds, 5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride is unique due to the presence of the 2-methoxyethylsulfonamido group. This functional group imparts additional reactivity and potential for forming hydrogen bonds, enhancing its utility in various applications. The compound’s unique structure also allows for more diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H12ClNO5S3 |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
5-[(2-methoxyethylsulfonylamino)methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO5S3/c1-15-4-5-17(11,12)10-6-7-2-3-8(16-7)18(9,13)14/h2-3,10H,4-6H2,1H3 |
Clave InChI |
MGSIIIOKTWNTQN-UHFFFAOYSA-N |
SMILES canónico |
COCCS(=O)(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



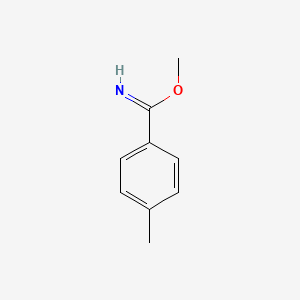
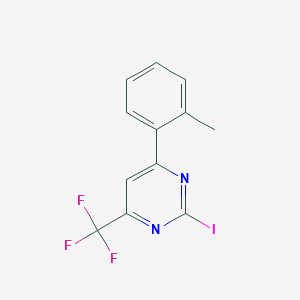
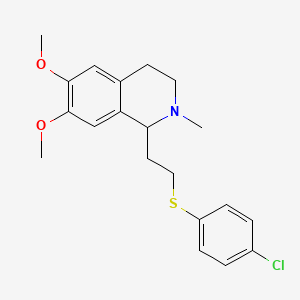
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B12819653.png)

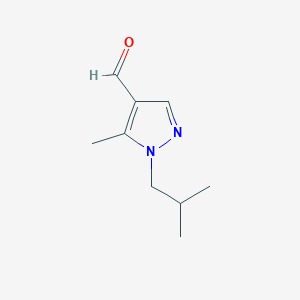
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]](/img/structure/B12819683.png)

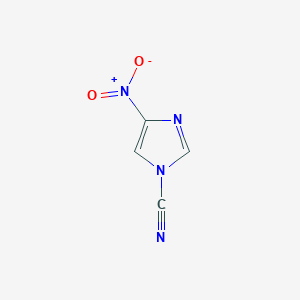


![6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12819700.png)
![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)
